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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles

governing the nomenclature, classification, and stereochemistry of flavans. Designed for

professionals in research, science, and drug development, this document delves into the

intricacies of flavan structures, laying the groundwork for a deeper understanding of their

biological activities and therapeutic potential.

Flavan Nomenclature: A Systematic Approach
The systematic naming of flavans and their derivatives follows the nomenclature established

by the International Union of Pure and Applied Chemistry (IUPAC). The core structure is a

flavan skeleton, which consists of a C6-C3-C6 framework. This framework comprises two

benzene rings (A and B) and a heterocyclic C ring containing an oxygen atom.

The numbering of the flavan skeleton is crucial for unambiguous identification of substituents.

The atoms in the A and C rings are numbered 2, 3, 4, 4a, 5, 6, 7, 8, and 8a, while the atoms in

the B ring are numbered 1' through 6'.
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Based on this fundamental structure, various classes of flavonoids are defined by the oxidation

state and substitution pattern of the C ring. For instance, the presence of a carbonyl group at

the C-4 position defines flavanones and flavones.

Classification Systems of Flavans and Related
Flavonoids
Flavonoids are broadly classified into several subclasses based on the structural variations of

their heterocyclic C ring.[1][2] This classification is essential for understanding the structure-

activity relationships of these compounds.
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Subclass Core Structure
Key Structural

Features
Examples

Flavones
2-Phenyl-chromen-4-

one

Double bond between

C2 and C3; Ketone

group at C4.

Apigenin, Luteolin

Flavonols
3-Hydroxy-2-phenyl-

chromen-4-one

Hydroxyl group at C3;

Double bond between

C2 and C3; Ketone

group at C4.

Quercetin,

Kaempferol, Myricetin

Flavanones
2-Phenyl-chroman-4-

one

Saturated C-ring

between C2 and C3;

Ketone group at C4.

Naringenin,

Hesperetin

Flavan-3-ols

(Flavanols)

2-Phenyl-3,4-dihydro-

2H-chromen-3-ol

Hydroxyl group at C3;

No double bond

between C2 and C3;

No ketone at C4.[2]

Catechin, Epicatechin,

Gallocatechin

Anthocyanidins

Flavylium (2-

Phenylchromenylium)

ion

Cationic C ring with a

conjugated system of

double bonds.

Cyanidin, Delphinidin,

Pelargonidin

Isoflavones
3-Phenyl-chromen-4-

one

Phenyl group (B ring)

attached at C3 instead

of C2.

Genistein, Daidzein

Chalcones
1,3-Diaryl-2-propen-1-

one

Open-chain structure

lacking the

heterocyclic C ring.

Naringenin chalcone
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The stereochemistry of flavans, particularly flavan-3-ols, is a critical aspect that significantly

influences their biological activity. Flavan-3-ols possess two chiral centers at the C2 and C3

positions of the C ring, leading to the existence of four possible diastereoisomers.[3][4]

The relative configuration of the substituents at C2 and C3 determines whether the isomer is a

cis or trans diastereomer.

Trans configuration: The phenyl group at C2 and the hydroxyl group at C3 are on opposite

sides of the C ring plane. This configuration is found in catechins.

Cis configuration: The phenyl group at C2 and the hydroxyl group at C3 are on the same

side of the C ring plane. This configuration is found in epicatechins.

The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog

(R/S) system. The four diastereoisomers of catechin are:

(+)-Catechin: (2R, 3S)

(-)-Catechin: (2S, 3R)

(+)-Epicatechin: (2S, 3S)

(-)-Epicatechin: (2R, 3R)

Of these, (+)-catechin and (-)-epicatechin are the most common in nature.[3]
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Experimental Protocols for Flavan Analysis
The analysis of flavans from natural sources involves a series of steps including extraction,

separation, and identification.

Extraction of Flavonoids from Plant Material
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A general protocol for the extraction of flavonoids from dried plant material using ultrasound-

assisted extraction (UAE) is outlined below.

Materials:

Dried, powdered plant material

80% Ethanol

Ultrasonic bath

Filtration apparatus (e.g., Whatman No. 1 filter paper) or centrifuge

Rotary evaporator

Procedure:

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.

Add 100 mL of 80% ethanol to the beaker.

Place the beaker in an ultrasonic bath.

Set the sonication frequency to 40 kHz and the temperature to 50°C.

Extract for 30 minutes.

After extraction, filter the mixture to separate the extract from the solid residue. Alternatively,

centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

Concentrate the extract under reduced pressure using a rotary evaporator at 50°C.

The resulting crude extract can be lyophilized or stored at -20°C for further analysis.
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High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC is a powerful technique for the separation and quantification of flavans. A general

reversed-phase HPLC method is described below.

Instrumentation:

HPLC system with a UV-Vis or Diode Array Detector (DAD)

C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

Solvent A: 0.1% Formic acid in Water

Solvent B: Acetonitrile

Gradient Elution Program: A typical gradient program involves a gradual increase in the

proportion of the organic solvent (Solvent B) to elute compounds with increasing

hydrophobicity.

Time (min) % Solvent A % Solvent B

0 95 5

25 60 40

30 10 90

35 10 90

40 95 5

Detection: Flavan-3-ols are typically monitored at 280 nm.

Quantification: Quantification is performed by comparing the peak areas of the analytes in the

sample with those of authentic standards of known concentrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of flavonoids. Both 1D

(¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to determine

the complete structure, including stereochemistry.

Sample Preparation:

Dissolve 5-10 mg of the purified flavonoid in a suitable deuterated solvent (e.g., DMSO-d₆,

Methanol-d₄).

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra.

Perform 2D NMR experiments to establish correlations between protons and carbons.

Data Analysis:

Analyze chemical shifts, coupling constants, and correlations from 2D spectra to assign all

proton and carbon signals and elucidate the structure.

Quantitative Data Summary
The following tables summarize typical quantitative data obtained from HPLC and NMR

analyses of common flavan-3-ols.

Table 1: HPLC Retention Times of Common Flavan-3-ols
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Compound Retention Time (min)

(+)-Catechin 15.8

(-)-Epicatechin 18.2

(-)-Epigallocatechin 12.5

(-)-Epicatechin gallate 21.4

(-)-Epigallocatechin gallate 17.9

Note: Retention times are approximate and can

vary depending on the specific HPLC

conditions.

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (+)-Catechin in DMSO-d₆
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Position ¹³C (ppm) ¹H (ppm)

2 81.5 4.57 (d, J=7.6 Hz)

3 66.7 3.82 (m)

4 28.4
2.50 (dd, J=16.1, 5.5 Hz), 2.37

(dd, J=16.1, 8.1 Hz)

4a 100.6

5 156.7

6 95.3 5.86 (d, J=2.3 Hz)

7 157.0

8 94.1 5.68 (d, J=2.3 Hz)

8a 156.4

1' 130.8

2' 114.9 6.71 (d, J=1.9 Hz)

3' 145.1

4' 145.1

5' 115.5 6.59 (d, J=8.1 Hz)

6' 118.8 6.47 (dd, J=8.1, 1.9 Hz)

Flavonoid Biosynthesis Pathway
Flavonoids are synthesized in plants via the phenylpropanoid pathway. A key enzyme in this

pathway is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-

coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the

precursor for most flavonoids.[5][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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